

Natural occurrence of calcium lactate in food products

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Natural Occurrence of Calcium Lactate in Food Products

Introduction

Calcium lactate, the calcium salt of lactic acid, is a compound that naturally occurs in a variety of food products, primarily as a result of fermentation.[1][2][3] It is formed when lactic acid, produced by lactic acid bacteria (LAB), reacts with calcium present in the food matrix.[1][4][5] In the food industry, calcium lactate is also utilized as a food additive (E327), where it functions as a firming agent, flavor enhancer, leavening agent, nutritional supplement, and stabilizer.[2][6] This guide provides a comprehensive overview of the natural occurrence of calcium lactate in foods, the biochemical pathways leading to its formation, and the analytical methods used for its quantification.

Natural Occurrence of Calcium Lactate in Foods

The formation of calcium lactate is most prominent in aged and fermented food products. The presence of this compound, particularly in the form of crystals, can be an indicator of a well-aged product.[1][4]

Aged Cheeses

Aged cheeses are the most well-known food products where calcium lactate naturally occurs, often forming visible white crystals on the surface or within the cheese matrix.[1][7] These

crystals are sometimes referred to as "flavor crystals" and are considered a desirable trait in many artisanal cheeses, indicating a mature and flavorful product.[1][5]

The formation of calcium lactate crystals in cheese is a multi-step process:

- **Lactose Fermentation:** During cheesemaking and ripening, starter and non-starter lactic acid bacteria (NSLAB) metabolize lactose (milk sugar) into lactic acid through fermentation.[5][8]
- **pH Reduction:** The accumulation of lactic acid lowers the pH of the cheese.
- **Calcium Solubilization:** The decrease in pH causes calcium to be released from the casein protein network into the aqueous phase of the cheese.[9][10][11]
- **Crystal Formation:** As the cheese ages, moisture is lost, concentrating the soluble calcium and lactate.[4] When their concentrations exceed the solubility limit, they combine to form calcium lactate crystals.[1][9]

Cheeses that commonly exhibit calcium lactate crystals include aged Cheddar, Parmesan, Gouda, and Colby.[4][5][7] The texture of these crystals is often described as slightly crunchy or gritty.[1][4] It is important to distinguish calcium lactate crystals from tyrosine crystals, another type of crystal found in aged cheeses, which are clusters of the amino acid tyrosine and are typically harder and more granular.[1][5]

Other Fermented Foods

While most prominent in cheese, calcium lactate can also be found in other fermented foods:

- **Fermented Dairy Products:** Yogurt and other fermented milk products contain lactic acid and calcium, creating the potential for calcium lactate formation, although it is less common to see visible crystals in these products compared to aged cheeses.[3]
- **Fermented Vegetables:** Products like kimchi and sauerkraut undergo lactic acid fermentation, which contributes to their characteristic tangy flavor and preservation.[12] The plant material in these products also contains calcium, which can react with the lactic acid produced.

Biochemical Pathway of Calcium Lactate Formation

The fundamental process underlying the natural formation of calcium lactate in food is lactic acid fermentation.[13] This metabolic process is carried out by various microorganisms, primarily lactic acid bacteria.[12]

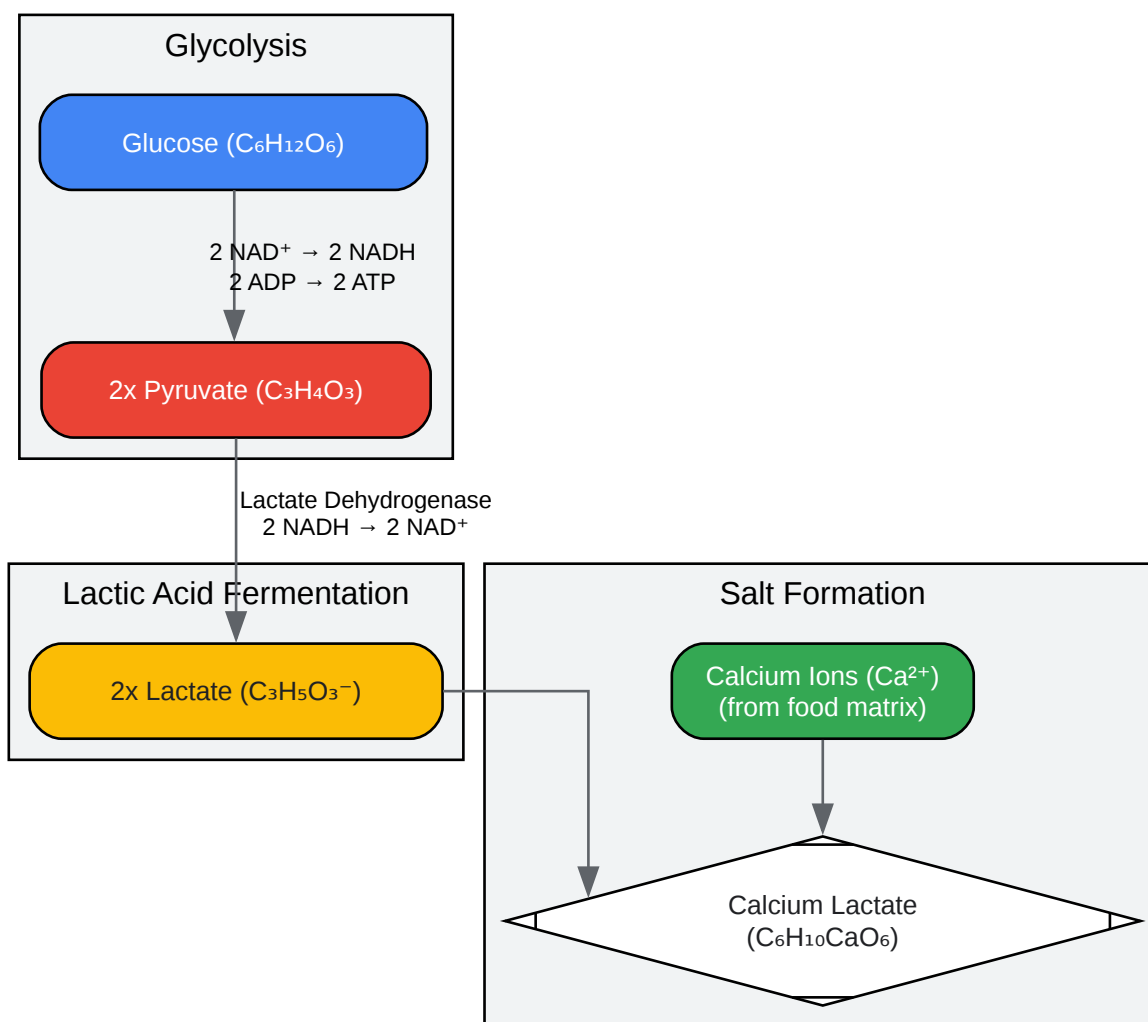
The overall pathway can be summarized as follows:

- **Glycolysis:** Glucose or other fermentable sugars are converted into two molecules of pyruvate.[13] This process also yields a net gain of two ATP and two NADH molecules.
- **Pyruvate to Lactate Conversion:** In an anaerobic environment, the enzyme lactate dehydrogenase reduces pyruvate to lactate, regenerating NAD⁺ from NADH.[13] This regeneration of NAD⁺ is crucial for glycolysis to continue.
- **Calcium Lactate Formation:** The produced lactic acid (lactate in solution) can then react with free calcium ions (Ca²⁺) present in the food to form calcium lactate.

There are two main types of lactic acid fermentation:

- **Homolactic Fermentation:** One molecule of glucose is converted into two molecules of lactic acid.[8]
- **Heterolactic Fermentation:** This pathway produces carbon dioxide and ethanol in addition to lactic acid.[8]

The specific stereoisomer of lactic acid produced (L(+)-lactic acid or D(-)-lactic acid) depends on the species of lactic acid bacteria involved.[13] The racemic mixture of D/L-lactate has been linked to the formation of calcium lactate crystals in some cheeses.[14]



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Biochemical pathway of calcium lactate formation.

Quantitative Data on Calcium Lactate in Foods

The concentration of calcium lactate and its precursors in food can vary widely depending on the product, its age, and processing conditions. The following table summarizes some reported values.

Food Product	Component	Concentration	Reference
Cheddar Cheese (Low S:M)	Total Lactic Acid	1.86 to 1.97 g/100 g	[10]
Cheddar Cheese (High S:M)	Total Lactic Acid	0.73 to 0.80 g/100 g	[10]
Whole Milk Cheeses	Total Calcium	954 and 967 mg/100 g	[10]
Concentrated Milk Cheeses	Total Calcium	1,242 and 1,239 mg/100 g	[10]
Low S:M Cheeses	Soluble Calcium	496 and 524 mg/100 g	[10]
High S:M Cheeses	Soluble Calcium	351 and 387 mg/100 g	[10]
Cheddar Cheese (167 days)	L(+)-lactate	1.37 to 1.60%	[15]
Cheddar Cheese (167 days)	D(-)-lactate	<0.03%	[15]

*S:M = Salt-in-moisture

Experimental Protocols for Quantification of Calcium Lactate

Several analytical techniques are employed for the quantification of calcium lactate and its components (calcium and lactic acid) in food products.

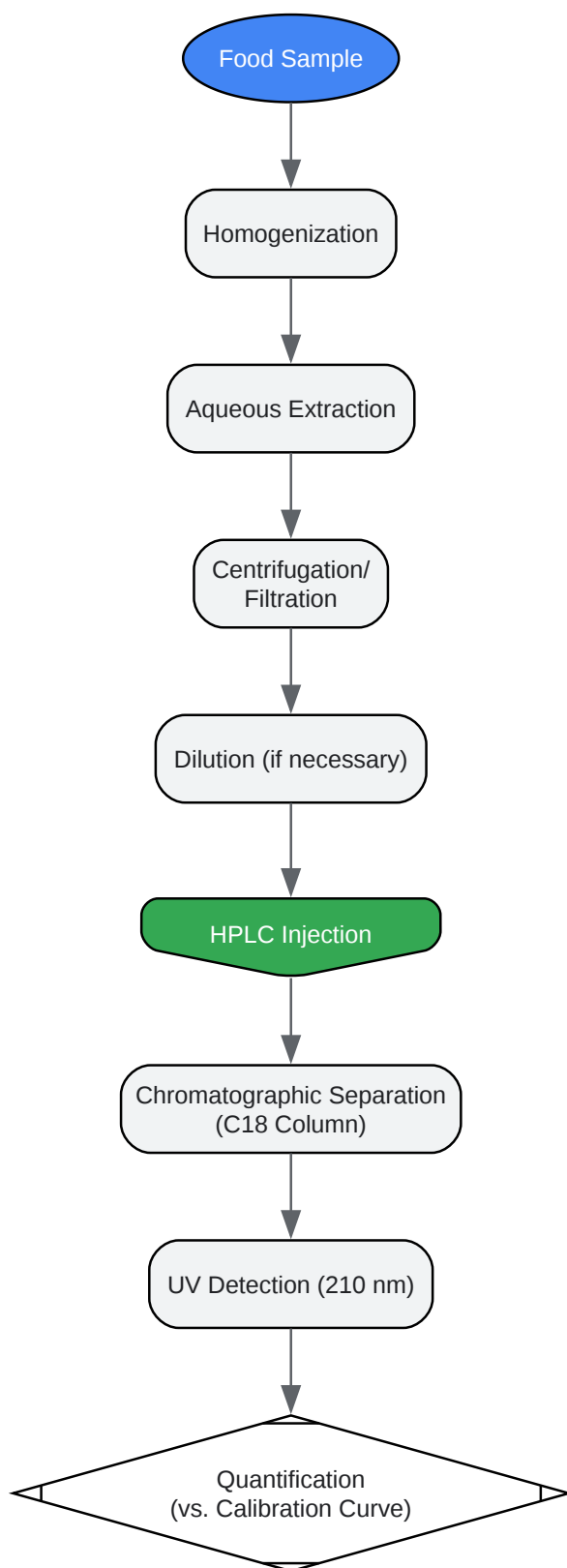
High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the determination of organic acids, including lactic acid.[16]

Principle: The method separates compounds based on their affinity for a stationary phase and a mobile phase. For lactic acid, a common approach is reverse-phase HPLC with UV or refractive index (RI) detection.[16][17]

Detailed Methodology:

- Sample Preparation:
 - A representative sample of the food product is homogenized.
 - For solid samples like cheese, an aqueous extraction is performed. This may involve blending the sample with deionized water or a specific extraction buffer.
 - The extract is then clarified by centrifugation and/or filtration (e.g., through a 0.22 μm syringe filter) to remove particulates that could damage the HPLC column.[\[18\]](#)
 - Depending on the expected concentration, the sample may require dilution with the mobile phase.
- Chromatographic Conditions (Example for Lactic Acid):
 - Column: A C18 column is commonly used.[\[17\]](#)
 - Mobile Phase: An isocratic mobile phase, such as 0.025 M sodium phosphate monobasic (NaH_2PO_4) adjusted to an acidic pH (e.g., 2.50), is often employed.[\[17\]](#)
 - Flow Rate: A typical flow rate is around 1.0 to 1.25 mL/min.[\[17\]](#)[\[19\]](#)
 - Detection: UV detection at a low wavelength, such as 210 nm, is suitable for lactic acid. [\[17\]](#)[\[18\]](#)[\[19\]](#)
 - Temperature: The analysis is typically performed at room temperature.[\[19\]](#)
- Quantification:
 - A calibration curve is generated using standard solutions of lactic acid of known concentrations.
 - The peak area of lactic acid in the sample chromatogram is compared to the calibration curve to determine its concentration.



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Experimental workflow for HPLC analysis of lactic acid.

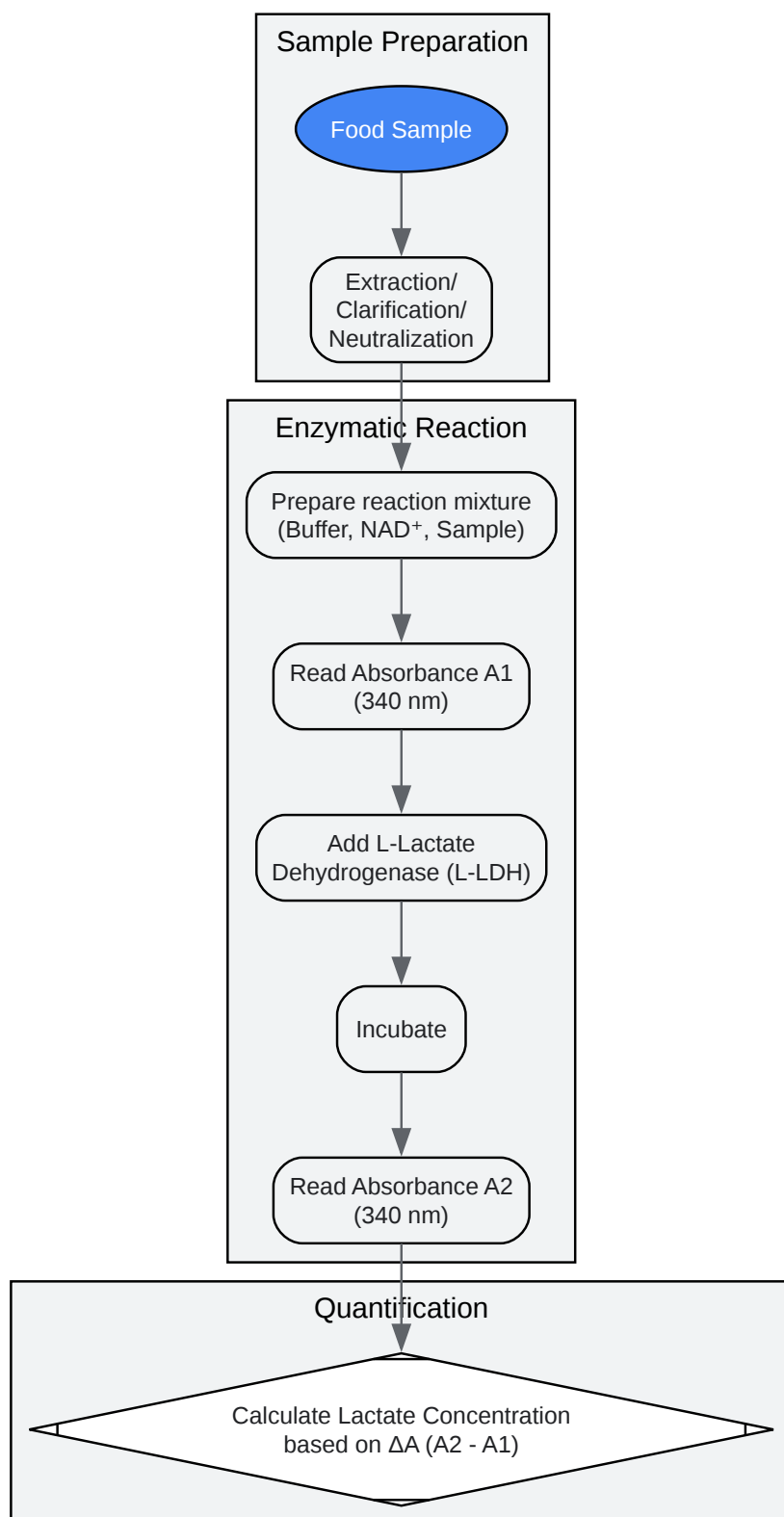
Enzymatic Assays

Enzymatic assays offer high specificity for the quantification of L-lactic acid and D-lactic acid.
[\[20\]](#)

Principle: These assays utilize specific enzymes to catalyze a reaction involving lactate. The change in absorbance of a co-substrate, such as NADH, is measured spectrophotometrically and is directly proportional to the lactate concentration.[\[21\]](#)[\[22\]](#)

Detailed Methodology (for L-Lactic Acid):

- Reaction: L-Lactic acid is oxidized to pyruvate by the enzyme L-lactate dehydrogenase (L-LDH). In this reaction, nicotinamide adenine dinucleotide (NAD^+) is reduced to NADH.[\[22\]](#)
 - $\text{L-Lactate} + \text{NAD}^+ \rightleftharpoons \text{Pyruvate} + \text{NADH} + \text{H}^+$
- Sample Preparation:
 - Clear liquid samples can often be used directly or after dilution.[\[22\]](#)
 - Solid or turbid samples require extraction, clarification (centrifugation/filtration), and pH neutralization.[\[22\]](#)
- Assay Procedure (Manual Spectrophotometric Method):
 - A reaction mixture is prepared in a cuvette, containing a buffer solution and NAD^+ .
 - The sample solution is added, and an initial absorbance reading (A_1) is taken at 340 nm.
 - The reaction is initiated by adding L-LDH.
 - The mixture is incubated to allow the reaction to go to completion.
 - A final absorbance reading (A_2) is taken at 340 nm.
- Calculation: The change in absorbance ($\Delta A = A_2 - A_1$) is used to calculate the concentration of L-lactic acid based on the molar extinction coefficient of NADH. Commercial test kits provide the necessary reagents and detailed calculation formulas.[\[20\]](#)[\[21\]](#)



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Workflow for the enzymatic assay of L-lactic acid.

Atomic Absorption Spectroscopy (AAS) and Titration for Calcium

To understand the potential for calcium lactate formation, it is also useful to quantify the total and soluble calcium in the food matrix.

Atomic Absorption Spectroscopy (AAS):

- **Principle:** AAS measures the absorption of light by free atoms in the gaseous state. It is a highly sensitive method for determining the concentration of specific elements like calcium.
- **Methodology:** The food sample is typically digested using strong acids to break down the organic matrix and bring the calcium into solution. The sample is then introduced into the AAS instrument, where it is atomized in a flame. The absorbance of light from a calcium-specific hollow cathode lamp is measured at 422.7 nm.^[23] A releasing agent like lanthanum is often added to prevent interference.^[23]

Complexometric Titration:

- **Principle:** This method determines the concentration of a metal ion by titrating it with a complexing agent (chelator), typically ethylenediaminetetraacetic acid (EDTA).
- **Methodology:** A dried sample is dissolved in water, sometimes with the aid of dilute acid. A metal indicator, such as hydroxy-naphthol blue, is added. The solution is then titrated with a standardized EDTA solution. The endpoint, indicated by a color change, occurs when all the free calcium ions have been complexed by the EDTA.^[24]

Conclusion

Calcium lactate is a naturally occurring compound in many fermented foods, most notably in aged cheeses where its crystallization is often a sign of maturity. Its formation is a direct consequence of lactic acid fermentation, a fundamental biochemical process in food preservation and flavor development. The concentration of calcium lactate is influenced by factors such as the composition of the raw materials, the specific microorganisms involved in fermentation, and the conditions of aging and storage. Accurate quantification of calcium lactate and its precursors is crucial for quality control and for understanding the complex biochemical changes that occur in these food products. Methodologies such as HPLC and

enzymatic assays provide reliable means for this analysis, offering valuable insights for researchers and professionals in the food and pharmaceutical sciences.

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- To cite this document: BenchChem. [Natural occurrence of calcium lactate in food products]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15598811#natural-occurrence-of-calcium-lactate-in-food-products>]

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